
Symmetric dimethylarginine; NG,NG'-Dimethyl-L-arginine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Symmetric dimethylarginine is a naturally occurring compound that is structurally related to L-arginine. It is formed through the post-translational methylation of arginine residues in proteins. Symmetric dimethylarginine is known to interfere with nitric oxide synthesis and is considered a biomarker for various diseases, including cardiovascular and renal diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Symmetric dimethylarginine can be synthesized through the methylation of L-arginine using methyltransferase enzymes. The process involves the transfer of methyl groups from S-adenosylmethionine to the guanidino group of arginine . The reaction conditions typically require a buffered aqueous solution and a temperature range of 25-37°C.
Industrial Production Methods
In industrial settings, symmetric dimethylarginine is often produced using recombinant DNA technology to express the necessary methyltransferase enzymes in bacterial or yeast systems. The enzymes are then harvested and used to catalyze the methylation of L-arginine in large-scale bioreactors .
Analyse Des Réactions Chimiques
Types of Reactions
Symmetric dimethylarginine undergoes various chemical reactions, including:
Oxidation: Symmetric dimethylarginine can be oxidized to form dimethylamine and citrulline.
Reduction: Although less common, symmetric dimethylarginine can undergo reduction under specific conditions.
Substitution: Symmetric dimethylarginine can participate in substitution reactions where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous solutions at room temperature.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst and elevated temperatures.
Major Products
Oxidation: The major products are dimethylamine and citrulline.
Reduction: The products depend on the specific reducing agent used.
Substitution: The products vary based on the nucleophile and reaction conditions.
Applications De Recherche Scientifique
Symmetric dimethylarginine has numerous applications in scientific research:
Chemistry: It is used as a standard in analytical chemistry for the quantification of methylated arginine derivatives.
Biology: Symmetric dimethylarginine serves as a biomarker for kidney function and cardiovascular health.
Medicine: It is studied for its role in disease mechanisms, particularly in conditions like chronic kidney disease and cardiovascular diseases.
Industry: Symmetric dimethylarginine is used in the development of diagnostic assays and therapeutic interventions
Mécanisme D'action
Symmetric dimethylarginine exerts its effects primarily by inhibiting nitric oxide synthesis. It competes with L-arginine for binding to nitric oxide synthase, thereby reducing the production of nitric oxide. This inhibition affects various physiological processes, including vascular tone regulation and immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Asymmetric dimethylarginine: Structurally similar but differs in the position of methyl groups.
L-N-monomethyl arginine: Another methylated derivative of arginine with distinct biological effects
Uniqueness
Symmetric dimethylarginine is unique in its symmetric methylation pattern, which influences its interaction with nitric oxide synthase differently compared to asymmetric dimethylarginine. This distinction makes symmetric dimethylarginine a valuable biomarker for specific diseases and a target for therapeutic interventions .
Propriétés
IUPAC Name |
2-amino-5-[(N,N'-dimethylcarbamimidoyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2/c1-10-8(11-2)12-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPFXCBJHIIJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NCCCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
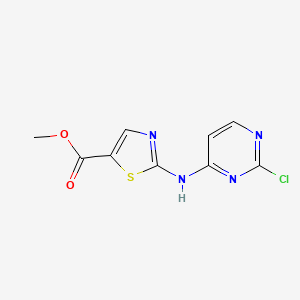


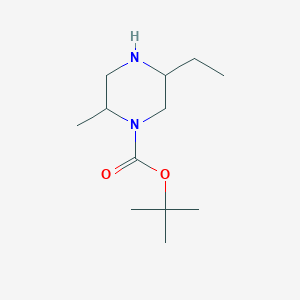
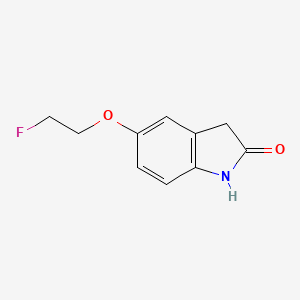
![rac-3-cyclopropyl-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-1H-1,2,4-triazole dihydrochloride, trans](/img/structure/B15127895.png)
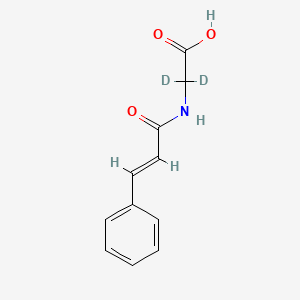
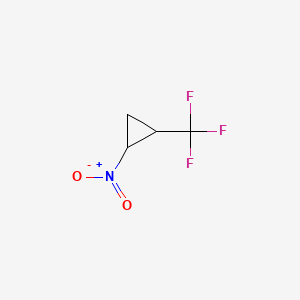

![9-[4-(1-Aminopropan-2-yl)phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione hydrochloride](/img/structure/B15127921.png)

![1-{Bicyclo[1.1.1]pentan-1-yl}propan-1-one](/img/structure/B15127929.png)


